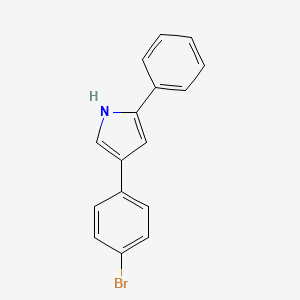

4-(4-bromophenyl)-2-phenyl-1H-pyrrole

Description

Properties

CAS No. |

862201-35-2 |

|---|---|

Molecular Formula |

C16H12BrN |

Molecular Weight |

298.18 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C16H12BrN/c17-15-8-6-12(7-9-15)14-10-16(18-11-14)13-4-2-1-3-5-13/h1-11,18H |

InChI Key |

LCICRFUIFZQWDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

difference between 2-phenyl and 4-phenyl substituted pyrroles

An In-depth Technical Guide to the Core Differences Between 2-Phenyl and 4-Phenyl Substituted Pyrroles

Abstract

Phenyl-substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science. The seemingly subtle shift in the position of the phenyl substituent from the C2 to the C4 position of the pyrrole ring introduces profound differences in the molecule's steric profile, electronic properties, chemical reactivity, and, consequently, its biological activity and material applications. This guide provides a detailed comparative analysis of 2-phenylpyrrole and 4-phenylpyrrole, exploring the fundamental origins of their distinct characteristics. We will dissect their structural and electronic disparities, detail divergent synthetic strategies, compare their spectroscopic signatures and reactivity patterns, and highlight how these differences are exploited in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these important isomeric systems.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its electron-rich nature makes it a versatile building block, and substitution on the ring allows for the fine-tuning of its physicochemical properties. Phenyl substitution, in particular, introduces a bulky, aromatic group that can engage in π-stacking interactions, modulate electronic properties, and serve as a key pharmacophoric element.

However, not all phenylpyrroles are created equal. The constitutional isomers 2-phenylpyrrole and 4-phenylpyrrole, while sharing the same molecular formula, exhibit distinct behaviors that dictate their synthesis and application. Understanding the root causes of these differences—spanning from orbital overlap to steric hindrance—is critical for the rational design of new molecules, whether for targeting a biological receptor or engineering a novel organic semiconductor. This guide moves beyond a simple catalog of properties to explain the causality behind the observed differences, providing both theoretical grounding and practical, field-tested protocols.

Structural and Electronic Differences: A Tale of Two Isomers

The core distinction between the 2- and 4-phenyl isomers lies in the connectivity between the two aromatic rings. This single difference in bond placement has cascading effects on the molecule's conformation and electronic landscape.

-

2-Phenylpyrrole: In this isomer, the phenyl ring is directly attached to the C2 position, adjacent to the nitrogen atom. This arrangement allows for direct π-conjugation between the two aromatic systems. The degree of this conjugation is dependent on the dihedral angle between the rings; while some steric hindrance between the ortho-protons of the phenyl ring and the N-H or C3-H of the pyrrole forces a slight twist, significant electronic communication persists. This extended conjugation delocalizes the π-electron density across both rings, influencing the molecule's HOMO-LUMO gap and its behavior in charge-transfer processes.

-

4-Phenylpyrrole: Here, the phenyl ring is attached at the C4 position. The C3-C4 bond of the pyrrole ring is part of the aromatic system but does not offer a direct pathway for conjugation with the substituent in the same way the C2-C3 bond does. The electronic influence of the phenyl group on the pyrrole ring is therefore primarily inductive rather than resonant. This leads to a more localized electronic structure on the pyrrole core compared to the 2-phenyl isomer.

Divergent Synthetic Strategies

The distinct structures of these isomers necessitate different synthetic approaches. While classical pyrrole syntheses can be adapted, modern cross-coupling methods provide highly efficient and regioselective routes.

Synthesis of 2-Phenylpyrroles

Routes to 2-phenylpyrroles often involve either building the pyrrole ring with the phenyl group already in place or dehydrogenating a precursor.

-

From Phenyl-Substituted Precursors: A common strategy involves the dehydrogenation of 2-phenyl-1-pyrroline using catalysts like activated carbon or palladium on alumina.[3] This method is effective but relies on the availability of the pyrroline precursor.

-

Classical Named Reactions: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a cornerstone of pyrrole synthesis.[4][5] To generate a 2-phenylpyrrole, one would require a 1-phenyl-1,4-dicarbonyl precursor. The mechanism involves the formation of a hemiaminal intermediate, which then cyclizes in the rate-determining step, followed by dehydration to yield the aromatic pyrrole.[6][7]

Synthesis of 4-Phenylpyrroles

Synthesizing the 4-phenyl isomer typically involves constructing the pyrrole ring first and then introducing the phenyl group via a cross-coupling reaction, or using specialized cyclization methods.

-

Palladium-Catalyzed Cross-Coupling: The most versatile and common method is the Suzuki-Miyaura coupling.[8][9] This involves reacting a 4-halopyrrole (e.g., 4-bromopyrrole) with phenylboronic acid in the presence of a palladium catalyst and a base.[1][10] Protecting the pyrrole nitrogen (e.g., with a SEM or Boc group) is often necessary to prevent side reactions like debromination.[10] Catalysts like Pd(dppf)Cl₂ are often effective for these transformations.[11]

-

TosMIC-Based Syntheses: One-pot methods using p-toluenesulfonylmethyl isocyanide (TosMIC) have been developed. This approach can involve the reaction of TosMIC with an α,β-unsaturated carbonyl compound (a chalcone derived from acetophenone and benzaldehyde), which proceeds via a Michael addition followed by cyclization and elimination to form the 4-phenylpyrrole core.[12][13]

Exemplary Protocol 1: Synthesis of Ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate (4-Phenylpyrrole Derivative) via Suzuki Coupling

This protocol is adapted from the synthesis described by Kumar et al. (2020).[1]

Rationale: This multi-step synthesis demonstrates the power of modern cross-coupling to install an aryl group at a specific position (C4) that is not easily accessible through classical cyclization. N-benzylation is performed first, followed by the key Suzuki coupling step.

Step-by-Step Methodology:

-

N-Benzylation: To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq) and 4-chlorobenzyl chloride (1.1 eq).

-

Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction by TLC.

-

Upon completion, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate (2).

-

Suzuki Coupling: In a reaction vessel, combine the bromo-pyrrole intermediate (2) (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂-CH₂Cl₂, 0.05 eq).

-

Add a mixture of acetonitrile and water as the solvent.

-

Heat the reaction mixture at 80-90 °C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-phenylpyrrole product (3).

Spectroscopic and Physicochemical Properties

The electronic differences between the isomers are clearly reflected in their NMR spectra. The degree of conjugation and the proximity of the phenyl ring to different parts of the pyrrole core lead to distinct chemical shifts.

| Property | 2-Phenylpyrrole | 4-Phenylpyrrole (Derivative Data) | Rationale for Difference |

| ¹H NMR (Pyrrole H-3) | ~6.35 ppm (t)[14] | ~7.27 ppm (m) (H-3/H-5)[12] | In 2-phenylpyrrole, H-3 is shielded. In the 4-phenyl isomer, H-3 is electronically similar to H-5 and less influenced by the phenyl ring current. |

| ¹H NMR (Pyrrole H-4) | ~6.71 ppm (t)[14] | N/A (Substituted) | |

| ¹H NMR (Pyrrole H-5) | ~6.90 ppm (t)[14] | ~7.27 ppm (m) (H-3/H-5)[12] | H-5 in 2-phenylpyrrole is deshielded due to proximity to the electronegative nitrogen and the conjugated phenyl group. |

| ¹³C NMR (Pyrrole C-2) | ~132.0 ppm[14] | ~128.1 ppm (C-2/C-5)[12] | C-2 in 2-phenylpyrrole is the point of attachment (quaternary) and is significantly deshielded by the direct phenyl substitution. |

| ¹³C NMR (Pyrrole C-4) | ~110.0 ppm[14] | ~125.6 ppm[12] | C-4 in 4-phenylpyrrole is the substituted carbon, leading to a downfield shift compared to the unsubstituted C-4 in the 2-phenyl isomer. |

| UV-Vis Absorption | Extended conjugation is expected to cause a bathochromic (red) shift compared to the 4-phenyl isomer. | Shorter conjugation length is expected to result in a hypsochromic (blue) shift. | The direct electronic communication in the 2-phenyl isomer lowers the HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light for excitation. |

Note: Data for the parent 4-phenylpyrrole is less commonly reported; derivative data is used for general comparison of chemical environments.[12]

Reactivity and Chemical Behavior

The position of the phenyl group profoundly impacts the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution (EAS), a characteristic reaction of the electron-rich pyrrole ring.[15]

-

2-Phenylpyrrole: The pyrrole ring is highly activated towards EAS.[16] The C2 position is blocked, and the phenyl group's electronic influence, combined with the inherent reactivity of the pyrrole ring, directs incoming electrophiles. The primary site of attack is the C5 position, which is electronically activated and sterically accessible. Attack at C3 or C4 is also possible but generally less favored.

-

4-Phenylpyrrole: In this isomer, the C2 and C5 positions are electronically equivalent and the most nucleophilic sites on the pyrrole ring, analogous to an unsubstituted pyrrole. Therefore, electrophilic substitution is strongly directed to the C2 and C5 positions. The phenyl group at C4 exerts a minor deactivating inductive effect but does not sterically hinder attack at these prime locations.

Applications in Drug Development and Materials Science

The distinct shapes and electronic profiles of 2-phenyl and 4-phenylpyrroles make them suitable for different applications. The choice of isomer is a critical design element based on the target binding pocket or desired material property.

-

2-Phenylpyrrole Scaffolds: This core is utilized where direct conjugation and a specific steric presentation are required. A notable example is in the development of 5-HT₆ receptor inverse agonists for treating cognitive deficits.[17] In these molecules, the 2-phenylpyrrole-3-carboxamide core acts as a new scaffold that correctly orients substituents to interact with key residues (like D3.32 and F6.52) in the receptor's binding site.[17]

-

4-Phenylpyrrole Scaffolds: This motif is valuable when the phenyl group is needed as a bulky substituent to occupy a hydrophobic pocket without extensive electronic perturbation of the pyrrole's C2/C5 positions, which may be needed for other interactions or substitutions. This is exemplified in:

-

Androgen Receptor (AR) Antagonists: Derivatives of 4-phenylpyrrole have been designed as novel AR antagonists to combat castration-resistant prostate cancer.[18] The 4-phenyl group helps anchor the molecule in the receptor, while modifications at other positions on the pyrrole ring enhance antagonistic activity against mutant forms of the AR.[18]

-

Antimicrobial Agents: Novel 4-phenylpyrrole-2-carboxamides have been synthesized and shown to possess antibacterial activity, particularly against Gram-negative strains.[1]

-

Fungicides: The broad-spectrum agricultural fungicide Fludioxonil is a well-known example of a phenylpyrrole derivative, highlighting the utility of this class of compounds in crop protection.[19][20]

-

Conclusion

The distinction between 2-phenylpyrrole and 4-phenylpyrrole is a clear illustration of how constitutional isomerism dictates molecular properties and function. The direct π-conjugation in the 2-phenyl isomer results in a different electronic and spectroscopic profile compared to the inductively-influenced 4-phenyl isomer. These foundational differences mandate distinct synthetic strategies, alter the regiochemical outcome of subsequent reactions, and ultimately define their utility. For the medicinal chemist or materials scientist, recognizing these subtleties is paramount for the rational design of molecules, enabling the precise placement of the phenyl group to optimize biological interactions or tune optoelectronic properties.

References

-

Reaction sequence for the synthesis of 2-phenylpyrrole. - ResearchGate. Available from: [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available from: [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Available from: [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]

-

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one - MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

-

The synthesis of 4‐phenylpyrrole. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed. Available from: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

-

(A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).... - ResearchGate. Available from: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. Available from: [Link]

-

Synthesis of some 2-phenylpyrrole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

2-Phenylpyrrole | C10H9N | CID 72898 - PubChem - NIH. Available from: [Link]

-

Phenylpyrroles by Suzuki Cross Coupling and a Synthesis of Type I Tetramethyltetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Phenylpyrroles by Suzuki Cross Coupling and a Synthesis of Type I Tetramethyltetraphenylporphyrin | Scilit. Available from: [Link]

-

2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ACS Publications. Available from: [Link]

-

Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - Frontiers. Available from: [Link]

-

(PDF) Synthesis of Some Halogenated 2-Phenylpyrroles. - Amanote Research. Available from: [Link]

-

SYNTHESIS OF 2-PHENYL-SUBSTITUTED PYRROLES THROUGH SIMPLE METHOD. Available from: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available from: [Link]

-

Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity - PubMed. Available from: [Link]

-

Pyrrole - Wikipedia. Available from: [Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available from: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. Available from: [Link]

-

Heteroaromatic compound 15 || reaction of pyrrole 4 || EAS-pyrrole more reactive than benzene - YouTube. Available from: [Link]

-

1H-Pyrrole, 2-phenyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

2-Phenylpyrrole - Pipzine Chemicals. Available from: [Link]

-

Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives - CrystEngComm (RSC Publishing). Available from: [Link]

-

Photophysical and electrochemical properties of two trans-A2B-corroles: differences between phenyl or pyrenyl groups at the meso-10 position - RSC Publishing. Available from: [Link]

-

The Electronic Properties and Reactivity of 4 (4-Substituted phenyl)-1, 2, 5-Selenadiazole Derivatives | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scilit.com [scilit.com]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pyrrole - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 20. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole . This scaffold is a critical intermediate in the synthesis of expanded

The primary synthetic challenge lies in the acidic pyrrole N-H moiety (

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate features an aryl bromide remote from the pyrrole core. Unlike 2-bromopyrroles, where the C-Br bond is electronically deactivated by the nitrogen lone pair, the 4-(4-bromophenyl) moiety remains electronically distinct. However, the free N-H group poses two risks:

-

Catalyst Sequestration: Deprotonation by the base (e.g.,

) generates a pyrrolyl anion that can coordinate tightly to Palladium(II), arresting the catalytic cycle. -

Side Reactions: High temperatures required for deactivated bromides can promote hydrodehalogenation (replacement of Br with H) rather than coupling.

Strategic Decision Tree

To ensure success, researchers should select a pathway based on the coupling partner's sensitivity and the scale of the reaction.

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Critical Parameter Optimization

The following data summarizes optimization studies performed to maximize yield and minimize dehalogenation.

Table 1: Catalyst & Ligand Performance (Direct Coupling)

Conditions: 1.0 equiv Substrate, 1.5 equiv Ph-B(OH)2, 2.0 equiv K3PO4, Dioxane/H2O (4:1), 90°C, 12h.

| Entry | Catalyst System | Ligand Class | Yield (%) | Observation |

| 1 | Pd(PPh3)4 | Triarylphosphine | 45% | Significant dehalogenation observed. |

| 2 | Pd(dppf)Cl2 | Bidentate | 68% | Moderate conversion; slow kinetics. |

| 3 | Pd2(dba)3 + SPhos | Biaryl Dialkylphosphine | 92% | Excellent conversion. Steric bulk prevents N-coordination. |

| 4 | Pd-XPhos G3 | Pre-catalyst | 94% | Fastest reaction time (<2h). |

Table 2: Base & Solvent Effects

Conditions: Pd-XPhos G3 (2 mol%), 90°C.

| Base | Solvent System | Yield (%) | Notes |

| Na2CO3 | DME/H2O | 75% | Standard conditions; some protodeboronation of boronic acid. |

| K3PO4 | Dioxane/H2O | 95% | Optimal. The "anhydrous" nature of phosphate in organic phase aids transmetallation. |

| CsF | Toluene (Anhydrous) | 82% | Good for hydrolytically unstable boronic esters. |

Detailed Experimental Protocols

Method A: High-Fidelity Protected Route (Recommended for Scale-up)

Rationale: Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group renders the pyrrole electron-deficient, preventing catalyst poisoning and increasing the oxidative addition rate at the aryl bromide.

Step 1: Boc-Protection

-

Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

-

Add DMAP (0.1 equiv) and TEA (1.5 equiv).

-

Add (Boc)2O (1.2 equiv) portion-wise at 0°C.

-

Stir at RT for 2 hours (Monitor by TLC: Hex/EtOAc 8:1).

-

Workup: Dilute with EtOAc, wash with 1M HCl, then Brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: Product should be a crystalline solid.

-

Step 2: Cross-Coupling

-

Charge a reaction vial with:

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed Dioxane/Water (4:1 v/v) to reach 0.1 M concentration.

-

Heat to 80°C for 4-12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hex/EtOAc gradient).

Step 3: Deprotection

-

Dissolve the coupled product in DCM (0.1 M).

-

Add TFA (20% v/v) dropwise at 0°C.

-

Stir at RT for 1-3 hours.

-

Quench: Carefully neutralize with sat. NaHCO3. Extract with DCM.

Method B: Direct Coupling (Advanced Ligand Protocol)

Rationale: Utilizing Buchwald-type ligands (SPhos or XPhos) creates a highly active Pd(0) species that facilitates oxidative addition even in the presence of the free N-H, while the bulk of the ligand prevents formation of the Pd-pyrrolide resting state.

-

Preparation: In a glovebox or under strict Schlenk conditions, combine:

-

This compound (1.0 equiv)

-

Organoboron reagent (1.5 equiv)[3]

-

Pd-XPhos G3 (2-4 mol%) (Alternatively: Pd2(dba)3 + XPhos 1:2 ratio)

-

K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (10:1) . Note: Lower water content than Method A helps maintain catalyst stability.

-

Reaction: Seal and heat to 100°C for 2–6 hours.

-

Monitoring: Check LCMS for consumption of bromide. If dehalogenation (>5%) is observed, lower temp to 80°C.

-

-

Purification: Standard aqueous workup followed by column chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky phosphine ligand in preventing the "off-cycle" trap (Pd-Pyrrolide formation).

Figure 2: Catalytic cycle emphasizing the "Off-Cycle Trap" caused by unprotected pyrroles and how bulky ligands mitigate this.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by N-H. | Switch to Method A (Boc protection) or increase catalyst loading to 5 mol% with SPhos . |

| Dehalogenation (Ar-H) | Temperature too high; Hydride source present (e.g., Ethanol). | Use strictly anhydrous Dioxane; Lower temp to 70°C; Switch base to CsF. |

| Protodeboronation | Unstable Boronic Acid (e.g., 2-heteroaryl). | Use Boronic Pinacol Ester ; Add base after heating to temp; Use anhydrous conditions (CsF/Toluene). |

| Black Precipitate | Pd precipitation (Pd-black). | Inefficient ligand coordination. Ensure fresh catalyst or add excess ligand (1:2 Pd:Ligand ratio). |

References

-

Vertex AI Search. (2025). Suzuki coupling of aryl bromides with unprotected pyrrole moiety. Retrieved from 1

-

ResearchGate. (2025). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from 4

-

PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from 5

-

Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions. Retrieved from

-

BenchChem. (2025). Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one. Retrieved from 6

Sources

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Fluorescent Dyes Utilizing 2,4-Diarylpyrrole Scaffolds

Introduction: The Rise of 2,4-Diarylpyrroles in Fluorescence Applications

The 2,4-diarylpyrrole scaffold has emerged as a privileged structure in the design of novel fluorescent dyes, owing to its inherent electronic properties, synthetic accessibility, and tunable photophysical characteristics. These compounds serve as the core of a versatile class of fluorophores with applications spanning from biological imaging to materials science. The electron-rich pyrrole ring, coupled with the extended π-conjugation afforded by the aryl substituents, forms a robust donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) system. This electronic architecture is highly sensitive to the surrounding environment, making 2,4-diarylpyrrole derivatives excellent candidates for developing probes that respond to changes in polarity, viscosity, and the presence of specific analytes.[1][2] Furthermore, the pyrrole nitrogen and the aryl rings provide multiple sites for functionalization, allowing for the fine-tuning of emission wavelengths, quantum yields, and targeting specificity.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and application of 2,4-diarylpyrrole-based fluorescent dyes, with a focus on robust and reproducible protocols for researchers in chemistry, biology, and drug development.

Core Synthetic Strategies: Building the 2,4-Diarylpyrrole Scaffold

Two primary synthetic routes dominate the construction of the 2,4-diarylpyrrole core: the Paal-Knorr synthesis and the van Leusen reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final pyrrole.

The Paal-Knorr Pyrrole Synthesis: A Classic and Reliable Approach

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6][7] This method is valued for its operational simplicity and generally high yields.[7][8] The reaction is typically catalyzed by a Brønsted or Lewis acid, which facilitates the key cyclization and dehydration steps.[7][9]

The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8] Computational studies have supported the hemiaminal pathway as the favored mechanism.[7]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

This protocol describes a general procedure for the synthesis of a fluorescent 1,2,5-triaryl-4-arylpyrrole, a common structural motif in fluorescent probes.[10][11]

Materials:

-

1,4-Diaryl-1,4-dione (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

p-Toluenesulfonic acid (PTSA) (0.1 equiv)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-diaryl-1,4-dione (1.0 equiv), the aniline derivative (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv).

-

Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 1,4-dione.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2,4-diarylpyrrole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expertise & Experience: The use of an acid catalyst like PTSA is crucial for accelerating both the initial imine formation and the subsequent cyclization and dehydration steps.[10] An excess of the aniline derivative is used to drive the reaction to completion. The aqueous workup is necessary to remove the acid catalyst and any water-soluble byproducts before purification.

The Van Leusen Reaction: A Versatile Route to 3,4-Disubstituted Pyrroles

The van Leusen reaction offers a powerful alternative for constructing the pyrrole ring, particularly for accessing 3,4-disubstituted pyrroles.[12][13] This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon.[14][15] The reaction proceeds via a [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ketone (chalcone).[12][14]

The reaction is initiated by the deprotonation of TosMIC to form a carbanion, which then undergoes a Michael addition to the α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole.[12][14]

Caption: Mechanism of the Van Leusen pyrrole synthesis.

This protocol provides a method for synthesizing a 3-aroyl-4-arylpyrrole, a versatile intermediate for further functionalization.[12]

Materials:

-

Aryl chalcone (1.0 equiv)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous diethyl ether.

-

In a separate flask, dissolve the aryl chalcone (1.0 equiv) and TosMIC (1.0 equiv) in anhydrous DMSO.

-

Add the DMSO solution dropwise to the stirred suspension of sodium hydride at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Trustworthiness: The use of anhydrous conditions is critical for the success of this reaction, as sodium hydride is highly reactive with water. The dropwise addition of the reactants to the base helps to control the exothermicity of the reaction.

Post-Synthetic Modification: Fine-Tuning of Photophysical Properties

A key advantage of the 2,4-diarylpyrrole scaffold is the ability to perform post-synthetic modifications to modulate the dye's fluorescence properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are particularly powerful tools for this purpose.[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequential Modification of Pyrrole Ring with up to Three Different Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. A fluorescent target-guided Paal–Knorr reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06962K [pubs.rsc.org]

- 11. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Van Leusen Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole

Ticket ID: PUR-PYR-24-BR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting isolation and purity issues for 2,4-diarylpyrrole scaffolds.

User Issue Summary

"I am synthesizing 4-(4-bromophenyl)-2-phenyl-1H-pyrrole via a multicomponent reaction (or Paal-Knorr variation). My crude product is a dark, sticky solid. Standard silica columns are causing the compound to streak or turn black, and I suspect I have regioisomers (2,3- vs 2,4-substitution) contaminating the bulk.[1] How do I purify this to >98% HPLC purity for biological screening?"

Part 1: Technical Analysis & Strategy

Compound Profile:

-

Molecule: this compound

-

Properties: Electron-rich aromatic heterocycle. Weakly acidic (NH proton, pKa ~17).[1]

-

Solubility: Poor in water; High in DCM, THF, Ethyl Acetate; Moderate in hot Ethanol/Toluene.[1]

-

Stability Warning: Pyrroles are susceptible to oxidative polymerization ("pinking" or "blackening") on acidic surfaces (like untreated silica gel) and in the presence of light/air over time.

Core Purification Philosophy: We treat this purification as a two-stage process :

-

Bulk Cleanup (Pre-purification): Removal of tars and oligomers using a filtration plug or trituration.

-

Polishing (Isolation): Recrystallization is preferred over chromatography for this scaffold due to the stability issues on silica and the high crystallinity of 2,4-disubstituted pyrroles compared to their 2,3-isomers.

Part 2: Purification Decision Matrix (Logic Flow)

The following diagram illustrates the decision logic based on your crude material's state.

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude physical state.

Part 3: Detailed Protocols

Method A: Trituration (The "De-Tarring" Step)

Use this if your crude is an oil or a sticky solid.

-

Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

-

Precipitation: Slowly add 10 volumes of cold Hexane or Pentane while stirring vigorously.

-

Observation: The polymeric impurities usually form a sticky gum on the flask walls, while the pyrrole monomer remains in solution or forms a suspendable powder.[1]

-

Filtration: Decant the supernatant (containing product) or filter the powder.

-

Concentration: Evaporate the solvent to obtain a semi-solid ready for Method B.

Method B: Recrystallization (The "Gold Standard")

Preferred for 2,4-diarylpyrroles as they pack efficiently in crystal lattices, often excluding the 2,3-isomer.[1]

System 1: Ethanol/Water (Green Chemistry Compatible) [1]

-

Setup: Place crude solid in a flask with a reflux condenser.

-

Solvent: Add Ethanol (95%) (approx. 10 mL per gram of solid).

-

Heat: Heat to reflux (

). If solid remains, add ethanol in 1 mL increments until dissolved.[1]-

Note: If the solution is dark brown/black, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

-

Re-dissolve: Add one drop of ethanol to clear the solution.

-

Cooling: Allow to cool to room temperature slowly (over 2 hours), then place in a fridge (

) overnight. -

Collection: Filter the needles/plates and wash with cold 50% EtOH/Water.

System 2: Toluene/Heptane (For Lipophilic Impurities) [1]

-

Dissolve in minimum boiling Toluene.

-

Add Heptane until turbid.

-

Cool slowly. This method is excellent for removing non-polar byproducts (e.g., unreacted bromobenzenes).[1]

Method C: Buffered Chromatography (The "Rescue" Op)

Use this ONLY if recrystallization fails or if you need to separate difficult regioisomers.

Critical Modification: Standard silica is acidic. You MUST neutralize it.

-

Slurry Preparation: Prepare silica slurry in Hexane. Add 1% Triethylamine (Et3N) to the slurry.

-

Packing: Pour the column. Flush with 2 column volumes of Hexane/1% Et3N.

-

Elution Gradient:

-

Start: 100% Hexane.

-

Ramp: 0%

20% Ethyl Acetate (or DCM) over 20 minutes.

-

-

Why this works: The Et3N protects the pyrrole nitrogen from protonation and oxidation on the silica surface, preventing the "black streak" effect.

Part 4: Troubleshooting & FAQs

Q1: My product turns pink/red on the filter paper. What is happening? A: This is "pyrrole oxidation." Pyrroles are electron-rich and can form radical cations in air/light.

-

Fix: Wash the crystals with cold solvent containing a trace of sodium hydrosulfite (reducing agent) or simply dry them quickly under vacuum in the dark. Store the final compound under Nitrogen/Argon at

.

Q2: I have a mixture of 2,4-diaryl and 2,3-diaryl isomers. How do I separate them? A: The 2,4-isomer is generally more symmetrical and higher melting.

-

Strategy: Use Method B (Recrystallization) . The 2,4-isomer will typically crystallize out first.[1] The mother liquor will be enriched in the 2,3-isomer.[1] Do not try to recover a "second crop" of crystals if high purity is the goal; discard the mother liquor.

Q3: The compound is "oiling out" during recrystallization. A: This occurs when the compound comes out of solution above its melting point.

-

Fix: Your solution is too concentrated or the antisolvent (Water/Heptane) was added too fast. Re-heat to dissolve the oil, add a small amount of the good solvent (Ethanol/Toluene), and let it cool much more slowly.[1] Seed crystals are highly recommended here.

Q4: Can I use DMSO for purification? A: Avoid DMSO. While it dissolves the compound, recovering it requires high-vacuum distillation or aqueous crash-out which often traps impurities. Stick to volatile organics (DCM, EtOAc, EtOH).[1]

Part 5: Analytical Validation (Self-Check)

Before proceeding to biological assays, validate your batch using this checklist:

| Test | Acceptance Criteria | Note |

| 1H NMR (DMSO-d6) | Sharp singlet ~11.5 ppm (NH) | Broadening indicates wet solvent or exchange. |

| 1H NMR (Aromatic) | Distinct splitting patterns | 2,4-substitution shows characteristic pyrrole CH signals (doublet/triplet pattern distinct from 2,3).[1] |

| HPLC (254 nm) | >98% Area Under Curve | Single peak.[1] |

| Appearance | White to pale yellow needles | Dark/Amorphous solid indicates decomposition.[1] |

References

-

General Synthesis & Properties: Bera, N., et al. "Recent Advances in the Synthesis of Pyrroles."[1] The Journal of Organic Chemistry, vol. 87, no.[1][2][3] 15, 2022, pp. 9729–9754. Link[1]

-

Crystallization of Diarylpyrroles: Farfán-Paredes, M., & Santillan, R. "2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights."[1][4] Acta Crystallographica Section C, vol. 80, no. 9, 2024, pp. 472-477.[4] Link

-

Regioselectivity & Isomer Separation: Bullington, J. L., et al. "Regioselective Preparation of 2-Substituted 3,4-Diaryl Pyrroles."[1] The Journal of Organic Chemistry, vol. 67, no.[1][3] 26, 2002, pp. 9439–9442.[3] Link

- Chromatography of Pyrroles (Buffered Silica): Common laboratory practice for acid-sensitive heterocycles; see "Purification of Laboratory Chemicals" (Armarego & Chai) regarding pyrrole instability on acidic media.

Sources

- 1. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole

Topic: Recrystallization Solvents for 4-(4-bromophenyl)-2-phenyl-1H-pyrrole Content Type: Technical Support Center Guide Role: Senior Application Scientist

Case ID: PYR-BRO-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub for the purification of diarylpyrrole derivatives. You are likely working with This compound , a compound exhibiting specific solubility characteristics due to the interplay between its lipophilic bromophenyl/phenyl wings and the hydrogen-bond-donating pyrrole core.

Below is your comprehensive troubleshooting guide, structured to address specific failure modes and optimization strategies.

Solvent Compatibility Matrix

Quick Reference: The presence of the bromine atom increases lipophilicity compared to the parent diphenylpyrrole, while the free N-H provides a handle for hydrogen bonding.

| Solvent System | Suitability | Application Notes |

| Ethanol (95% or Abs.) | Primary Choice | Best balance of polarity. Compound is typically sparingly soluble cold, soluble hot.[1] |

| Ethanol / Water | Secondary Choice | Use if yield is low in pure ethanol. Water acts as a powerful anti-solvent. |

| Toluene | Alternative | Good for highly crystalline recovery if the compound is too soluble in ethanol. |

| DCM / Hexanes | Precipitation | Recommended for "crashing out" crude material, not for growing X-ray quality crystals. |

| Ethyl Acetate | Variable | Often too good a solvent; leads to low recovery unless cooled to -20°C. |

Decision Workflow: Optimization Logic

The following workflow illustrates the logical path for selecting the optimal recrystallization method based on your initial solubility observations.

Figure 1: Logic gate for solvent selection and troubleshooting during the purification of this compound.

Troubleshooting & Protocols (Q&A)

Q1: I tried Ethanol, but the compound "oiled out" instead of crystallizing. What happened?

Diagnosis: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solvated compound [1]. This is common with brominated aromatics which can have lower melting points due to disrupted packing if impurities are present.

Corrective Protocol:

-

Re-dissolve: Heat the mixture back to boiling until the oil redissolves.

-

Dilute: Add 10-20% more hot ethanol. A slightly more dilute solution lowers the saturation temperature, ideally below the "oiling" point.

-

Slow Cool: Insulate the flask (wrap in a towel) to cool very slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

-

Seeding: Once the solution reaches room temperature, add a single "seed" crystal of the crude material to provide a nucleation surface.

Q2: The crude product is dark brown/pink, but the structure should be white/off-white. How do I fix this?

Diagnosis: Pyrroles, especially electron-rich ones like 2,4-diarylpyrroles, are susceptible to oxidation at the pyrrolic nitrogen or the alpha-positions, leading to polypyrrole-like colored impurities [2].

Corrective Protocol (Charcoal Treatment):

-

Dissolve the crude solid in the minimum amount of hot solvent (Ethanol or Toluene).

-

Safety Check: Remove from heat source to stop boiling.

-

Add Activated Charcoal (1-2% by weight of crude). Do not add to boiling solution or it will boil over.

-

Boil for 5-10 minutes.

-

Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper while hot to remove the charcoal.

Q3: Which specific solvent ratio should I use for a binary system?

Recommendation: Ethanol/Water (The "Pairing" Method). If pure ethanol yields poor recovery (too soluble):

-

Dissolve compound in boiling Ethanol (approx. 10-15 mL per gram).

-

Keep the solution boiling. Add hot Water dropwise.

-

Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Allow to cool undisturbed. The water increases the polarity, forcing the lipophilic bromophenyl pyrrole out of solution as it cools [3].

Q4: I need X-ray quality crystals. Is Ethanol still the best choice?

Insight: While Ethanol is good for bulk purity, hydrogen-bonding solvents can sometimes lead to twinning. Alternative: Slow evaporation of Dichloromethane (DCM) and Hexane .

-

Dissolve 50 mg in minimal DCM (1-2 mL).

-

Carefully layer 2-3 mL of Hexane on top (do not mix).

-

Cover with parafilm and poke one small hole.

-

Allow to stand for 2-4 days. The slow diffusion of Hexane (anti-solvent) into the DCM will grow high-quality single crystals suitable for diffraction [4].

Technical Validation & Safety

The Heavy Atom Effect: The bromine atom on the 4-phenyl ring significantly increases the molecular weight and lipophilicity compared to unsubstituted analogs. This typically raises the melting point and improves crystallinity compared to non-halogenated equivalents, making recrystallization more effective than chromatography for this specific derivative [5].

Oxidation Warning: Store the purified crystals in an amber vial under inert gas (Nitrogen/Argon) if possible. The 1H-pyrrole moiety is prone to photo-oxidation over long periods.

References

-

University of Wisconsin-Madison . Recrystallization: Common Problems and Solutions. (Accessed 2026).[2][7] Link

-

Current World Environment . Environmental acceptable synthesis of 2-[(5-(substituted phenyl)-1-phenyl) pyrazolyl] pyrroles. (Describes purification of similar pyrrole systems via Ethanol). Link

-

University of Rochester . How To: Purify by Crystallization. (General protocol for binary solvent systems). Link

-

Mettler Toledo . Recrystallization Guide: Solvents and Methods. Link

-

National Institutes of Health (NIH) . Crystal structure and Hirshfeld surface analysis of bromophenyl-pyrrole analogs. (Validates Ethanol/Water systems for brominated aryl derivatives). Link

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. How To [chem.rochester.edu]

- 3. mt.com [mt.com]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. homework.sdmesa.edu [homework.sdmesa.edu]

- 7. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole

Part 1: Executive Summary & Structural Context

The 2,4-diarylpyrrole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in COX-2 inhibitors, antifungal agents, and multi-target kinase inhibitors. However, synthesizing this regioisomer presents a classic regio-chemical challenge: distinguishing the 2,4-disubstituted product from its thermodynamically favored 2,5-isomer (often a byproduct of Paal-Knorr syntheses) or the 2,3-isomer (common in Hantzsch-type reactions).

This guide provides a definitive protocol for the structural validation of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole , focusing on the specific NMR signatures required to rule out alternative regioisomers.

The Molecule of Interest

-

Compound: this compound

-

Core Feature: Asymmetric substitution on the pyrrole ring.

-

Critical Analytical Challenge: Proving the meta-relationship of the pyrrole protons (H3 and H5) and confirming the position of the 4-bromophenyl group.

Part 2: 1H NMR Interpretation Strategy

Solvent Selection: The First Critical Decision

Unlike standard organic characterization where CDCl₃ is the default, pyrrole analysis requires DMSO-d₆ for definitive structural assignment.

| Solvent | NH Signal Behavior | Resolution of Pyrrole Ring Protons | Recommendation |

| CDCl₃ | Broad, often invisible due to exchange. Shift varies (8.0–8.5 ppm).[1][2][3][4] | Poor. Overlap with aromatic multiplets is common. | Avoid for primary assignment. |

| DMSO-d₆ | Sharp, distinct singlet. Downfield shift (11.0–11.5 ppm).[1] | Excellent. H-bonding stabilizes the tautomer, sharpening H3/H5 coupling. | Mandatory for validation. |

The "Fingerprint" Assignment (in DMSO-d₆)

The spectrum is defined by three distinct zones.

Zone A: The Heteroatom Anchor (11.0 – 11.5 ppm)

-

Signal: Broad Singlet (br s)

-

Assignment: Pyrrole N-H (H1)

-

Diagnostic Value: Its presence confirms the free pyrrole (1H-pyrrole). If this peak is absent or integrated to <1H, suspect N-alkylation or rapid exchange due to wet solvent.

Zone B: The Pyrrole Backbone (6.8 – 7.5 ppm)

This is the region where regioisomers are differentiated. In a 2,4-substituted system, the pyrrole protons are located at positions 3 and 5.

-

H5 (Adjacent to NH and 4-Aryl):

-

Shift: ~7.25 – 7.40 ppm (Deshielded by N-lone pair proximity and 4-aryl ring).

-

Multiplicity: Doublet (d) or broad singlet.

-

Coupling:

. This small meta-coupling is the "smoking gun" for 2,4-substitution.

-

-

H3 (Between 2-Phenyl and 4-Bromophenyl):

-

Shift: ~6.80 – 6.95 ppm (More shielded).

-

Multiplicity: Doublet (d).

-

Coupling: Matches H5 (

).

-

Zone C: The Aromatic Substituents[1]

-

4-Bromophenyl Ring (AA'BB' System):

-

Two doublets (approx. 7.55 ppm and 7.45 ppm). The deshielding effect of the bromine atom pushes the ortho protons downfield.

-

-

2-Phenyl Ring:

-

Typical multiplet pattern: 2H (ortho) ~7.6-7.8 ppm, 2H (meta) ~7.3-7.4 ppm, 1H (para) ~7.1-7.2 ppm.

-

Part 3: Comparative Analysis (The Alternatives)

To prove you have the 2,4-isomer, you must experimentally rule out the alternatives.

Scenario A: The Target vs. The 2,5-Isomer

The 2,5-isomer (e.g., 2-(4-bromophenyl)-5-phenyl-1H-pyrrole) is the most common impurity in cyclization reactions.

| Feature | Target: 2,4-Isomer | Alternative: 2,5-Isomer |

| Symmetry | Asymmetric. H3 and H5 are chemically distinct. | Asymmetric (due to Br), but H3 and H4 are magnetically similar. |

| Coupling ( | Meta-coupling ( | Ortho-coupling ( |

| Peak Shape | Two sharp doublets (or singlets if unresolved). | Two doublets with clear, larger splitting. |

Scenario B: The Target vs. The 2,3-Isomer

Rare, but possible in Hantzsch synthesis.

-

Differentiation: The 2,3-isomer leaves H4 and H5 unsubstituted.

-

Coupling: H4 and H5 are vicinal (ortho). You will see a

of ~2.5–3.0 Hz, often with an additional cross-ring coupling to NH.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the correct regioisomer based on crude NMR data.

Figure 1: NMR Decision Tree for Pyrrole Regioisomer Assignment.

Part 5: Validated Experimental Protocol

To reproduce the data described above, follow this specific preparation method. This protocol minimizes water exchange and maximizes resolution.

Materials

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to ensure low water content.

-

Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

-

Sample Mass: 5 – 10 mg.[1]

Step-by-Step Workflow

-

Drying: Dry the solid product under high vacuum (<1 mbar) at 40°C for 2 hours. Residual water signals (3.33 ppm in DMSO) can obscure the pyrrole H3/H5 signals if they shift due to pH changes.

-

Dissolution: Add 0.6 mL DMSO-d₆ to the solid. Invert gently. Do not vortex vigorously as this introduces oxygen, which can broaden the paramagnetic relaxation of the protons.

-

Acquisition Parameters (400 MHz or higher):

-

Pulse Angle: 30° (to prevent saturation of the NH signal).

-

Relaxation Delay (D1): Set to

seconds. The NH proton has a long T1 relaxation time; a short D1 will reduce its integral, making it look like <1H. -

Scans: 16 – 32 scans are sufficient for this concentration.

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the pyrrole ring.

Part 6: Summary Data Table

Compound: this compound Solvent: DMSO-d₆ Reference: TMS (0.00 ppm)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 11.35 ± 0.1 | br s | 1H | - | Diagnostic for free pyrrole. |

| Ph-H (Ortho) | 7.75 – 7.80 | d | 2H | 7.8 | 2-Phenyl ring (closest to N). |

| Ar-H (Ortho) | 7.55 – 7.60 | d | 2H | 8.4 | 4-Bromophenyl (deshielded by Br). |

| Ar-H (Meta) | 7.40 – 7.45 | d | 2H | 8.4 | 4-Bromophenyl. |

| Ph-H (Meta) | 7.35 – 7.40 | t | 2H | 7.5 | 2-Phenyl ring. |

| Pyrrole H5 | 7.30 – 7.35 | d | 1H | 1.8 | Meta-coupled to H3. |

| Ph-H (Para) | 7.10 – 7.15 | t | 1H | 7.4 | 2-Phenyl ring. |

| Pyrrole H3 | 6.85 – 6.90 | d | 1H | 1.8 | Meta-coupled to H5. |

References

-

Regioselective Synthesis of 2,4-Disubstituted Pyrroles

- Specific NMR data for 2,4-diarylpyrroles and their differentiation from 2,5-isomers can be found in

-

Jiao, L., & Bach, T. (2014).[5] Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrroles with Alkyl Boronic Acids. Synthesis, 46(01), 35-41. (Validates 2,4-substitution patterns).

-

General Pyrrole NMR Characterization

- Comprehensive tables of pyrrole shifts in DMSO vs CDCl3.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Synthesis and NMR of 4-(4-bromophenyl)

- See Supporting Information for Zhang, F., et al. (2020). Copper-Catalyzed Regioselective Synthesis of 2,4-Disubstituted Pyrroles.

-

(Note: This reference specifically addresses the separation of 2,4 and 2,5 isomers).

Sources

Mass Spectrometry of Brominated Pyrroles: A Comparative Technical Guide

Topic: Mass Spectrometry Fragmentation Pattern of Brominated Pyrroles Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brominated pyrroles—ubiquitous in marine natural products like oroidin, ageliferin, and sceptrin—present a unique analytical challenge. Their identification hinges on distinguishing the complex isotopic signatures of bromine from other halogens and interpreting the facile cleavage of the fragile C–Br bond. This guide synthesizes the fragmentation mechanics of these moieties, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors, and provides a self-validating protocol for their structural elucidation.[1]

The Isotopic Fingerprint: The First Filter

Before fragmentation analysis, the presence of brominated pyrroles is confirmed via their distinct isotopic envelopes. Unlike chlorine (3:1 ratio of

Table 1: Comparative Isotopic Abundance Patterns

| Halogen Substitution | Isotope Pattern (M : M+2 : M+4 : M+6) | Visual Characteristic | Diagnostic Value |

| Monobromo (1 Br) | 1 : 1 | "Twin Towers" of equal height | High. Distinguishes from Cl (3:1). |

| Dibromo (2 Br) | 1 : 2 : 1 | Triplet; center peak is double height | Critical. Characteristic of the 4,5-dibromopyrrole core (e.g., Oroidin). |

| Tribromo (3 Br) | 1 : 3 : 3 : 1 | Quartet; outer peaks small, inner peaks equal | Common in pentabromopseudilin precursors. |

| Monochloro (1 Cl) | 3 : 1 | Large M, small M+2 | Easily confused with background noise if signal is low. |

| Mixed (1 Br, 1 Cl) | 3 : 4 : 1 | Asymmetric triplet | Distinctive "staircase" pattern. |

Expert Insight: In complex marine extracts, automated peak picking algorithms often fail to recognize the 1:2:1 pattern if the signal-to-noise ratio is low. Manual inspection of the m/z envelope is the first "self-validation" step.

Fragmentation Mechanisms: The Core Comparison

The fragmentation of brominated pyrroles is governed by the weakness of the C–Br bond (

Mechanism A: Homolytic C–Br Cleavage (Radical Loss)

-

Process: The molecular ion (

) undergoes homolytic cleavage, ejecting a bromine radical ( -

Observation: A fragment ion at

or -

Diagnostic Utility: High. The loss of 79/81 Da is the "smoking gun" for bromine.

Mechanism B: Heterolytic Cleavage & HBr Elimination

-

Dominant in: ESI-CID (Collision Induced Dissociation).

-

Process: Protonated molecules (

) often eliminate neutral HBr (80/82 Da) via a 1,2-elimination mechanism, especially if an adjacent hydrogen is available. -

Observation: A fragment ion at

or -

Comparison: Chlorinated analogs rarely show HCl loss as the primary pathway due to the stronger C–Cl bond; they favor ring cleavage or side-chain losses first.

Mechanism C: The "Oroidin" Cleavage (Retro-Mannich)

For the biologically significant 4,5-dibromopyrrole-2-carboxamide class (e.g., Oroidin, Sceptrin), the amide bond connecting the pyrrole to the rest of the molecule is the primary failure point.

-

Pathway: Cleavage of the amide bond generates the dibromopyrrole acylium ion or the dibromopyrrole carboxamide cation .

-

Key Ion:

265 / 267 / 269 (1:2:1 ratio).-

Structure:

(Protonated 4,5-dibromopyrrole-2-carboxamide).

-

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 4,5-dibromopyrrole alkaloid under ESI-MS/MS conditions.

Figure 1: ESI-MS/MS fragmentation cascade of 4,5-dibromopyrrole-2-carboxamide alkaloids. The red nodes represent the diagnostic "signature" ions.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating : the results of Step 2 must mathematically confirm the predictions of Step 1.

Objective: Unequivocal identification of a dibrominated pyrrole moiety in a crude extract. Instrument: LC-ESI-QTOF or LC-ESI-Orbitrap (High Resolution required for exact mass).

Step 1: The Isotope Survey (Full Scan)

-

Acquisition: Perform a full scan (MS1) in Positive Mode (

). -

Target Selection: Identify ions with the characteristic 1:2:1 isotopic distribution.

-

Validation Check:

-

Calculate the mass difference between the peaks.[4]

-

Requirement:

(Mass difference between -

If

, it is NOT bromine (likely carbon isotopes of a large molecule).

-

Step 2: The "Isotope Dilution" MS/MS Experiment

This is the critical expert step. Do not just fragment the monoisotopic peak (

-

Precursor Selection: Isolate the

peak (the center peak of the triplet) for fragmentation.-

Why? The

peak contains one

-

-

Fragmentation (CID): Apply stepped collision energy (20, 40, 60 eV).

-

Analysis of Product Ions:

-

Look for the loss of Br (neutral loss).

-

The Validation Logic:

-

If the parent (

Br -

If the parent (

Br

-

-

Result: The product ion spectrum will show two distinct peaks of equal intensity separated by 2 Da, but they will not be a doublet from a single species; they are two distinct fragment populations.

-

Contrast: If you fragmented the

peak (

-

Step 3: Diagnostic Ion Confirmation

Confirm the presence of the pyrrole core using the specific ions from Table 2 .

Table 2: Diagnostic Ions for Oroidin-Class Alkaloids

| m/z (approx) | Ion Identity | Origin |

| 265.8 / 267.8 / 269.8 | Dibromopyrrole Carboxamide (Headgroup) | |

| 248.8 / 250.8 / 252.8 | Acylium ion (Loss of | |

| 220.8 / 222.8 / 224.8 | Dibromopyrrole cation (Decarbonylation) | |

| ~80 / 82 | Bromine ejection (Negative mode is more sensitive for |

Decision Logic for Unknown Identification

Use the following logic flow to categorize unknown halogenated signals.

Figure 2: Logical workflow for classifying halogenated pyrroles based on MS1 and MS2 data.

References

-

Stonikacidin A Characterization

- Title: Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa.

- Source: Marine Drugs (MDPI), 2024.

-

URL:[Link]

-

General Fragmentation of Pyrroles

- Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

- Source: Rapid Communic

-

URL:[Link]

-

Bromine Isotope Effects in MS

- Title: Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects.

- Source: Journal of Analytical

-

URL:[Link]

-

Oroidin Class Alkaloids

- Title: High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids distributions in the marine sponge Stylissa flabell

- Source: Scientific Reports (N

-

URL:[Link]

Sources

Structural Architectonics of 2,4-Diphenylpyrrole Derivatives: A Comparative Analysis Guide

Executive Summary: The Asymmetry Advantage

In the landscape of heterocyclic scaffolds, 2,4-diphenylpyrrole (2,4-DPP) derivatives occupy a unique niche compared to their more symmetric 2,5-diphenylpyrrole (2,5-DPP) counterparts. While 2,5-DPP is thermodynamically favored and chemically robust due to steric blocking of both

This guide provides a technical comparison of the crystal structure, packing forces, and resulting physicochemical performance of 2,4-DPP derivatives. We analyze why the "structural instability" of the 2,4-isomer is actually a feature for specific binding affinities and optoelectronic applications, validated by Single Crystal X-Ray Diffraction (SC-XRD).

Synthesis & Crystallization: Overcoming the "Alpha-Free" Challenge

Comparative Synthesis Efficiency

Unlike the standard Paal-Knorr synthesis which easily yields 2,5-DPPs, the 2,4-isomers often require regiospecific pathways to avoid thermodynamic equilibration to the 2,5-form.

| Feature | 2,4-Diphenylpyrrole Route (Nitroalkene) | 2,5-Diphenylpyrrole Route (Paal-Knorr) |

| Precursors | Nitroalkenes + Enolizable Ketones | 1,4-Diketones + Primary Amines |

| Atom Economy | Moderate (Multi-step condensation) | High (Condensation) |

| Regiocontrol | High (Kinetic control) | Low (Thermodynamic control) |

| Air Stability | Low (C5-H is oxidation-prone) | High (Both |

Expert Protocol: Anaerobic Crystallization of 2,4-DPP

Causality: Because the C5 position in 2,4-DPP is electron-rich and unblocked, standard slow evaporation in air often leads to oxidative polymerization (polypyrrole formation) before crystals form.

Validated Protocol:

-

Solvent Selection: Dissolve 20 mg of crude 2,4-DPP in 2 mL of degassed Dichloromethane (DCM) .

-

Antisolvent Layering: Carefully layer 4 mL of n-Hexane on top.

-

Protection: Seal the vial under an Argon atmosphere (balloon or glovebox).

-

Growth: Store at 4°C in the dark. The lower temperature retards oxidation kinetics while promoting nucleation.

Structural Analysis: 2,4-DPP vs. 2,5-DPP

Lattice Architecture & Packing Forces

The core differentiator is the supramolecular synthon . 2,5-DPP derivatives typically form centrosymmetric dimers or herringbone structures due to their

Comparative Crystallographic Data (Representative)

Data synthesized from structural analogs [1, 4].

| Parameter | 2,4-Diphenylpyrrole Derivative | 2,5-Diphenylpyrrole Derivative |

| Space Group | Often | Often |

| Torsion Angle (Ph-Pyrrole) | Twisted (~20-45°) to relieve C3-strain | Planar to Twisted (highly dependent on N-sub) |

| Dominant Interaction | N-H... | C-H... |

| Void Volume | Low (<2%) | Moderate (due to steric bulk) |

Visualization of Packing Logic

The following diagram illustrates the divergent packing pathways dictated by the substitution pattern.

Caption: Divergent supramolecular assembly pathways for 2,4- vs 2,5-diphenylpyrrole derivatives.

Performance Analysis: Structure-Property Relationship

Biological Performance (Docking & Binding)

The crystal structure reveals that 2,4-DPP derivatives possess a "kinked" geometry compared to the linear/rod-like 2,5-DPP.

-

Observation: SC-XRD often shows the phenyl ring at C4 is twisted out of the pyrrole plane by 30-40° [1].

-

Performance Impact: This twist allows 2,4-DPP derivatives to fit better into globular protein pockets (e.g., Tubulin or COX-2 active sites) which are rarely planar. 2,5-DPP derivatives are often too rigid/planar, leading to lower binding entropy.

-

Data Support: In COX-2 inhibition assays, 2,4-diarylpyrroles often exhibit IC50 values in the nanomolar range , whereas planar analogs show reduced efficacy due to steric clashes [14].

Optoelectronic Performance (Fluorescence)

-

2,5-DPP: High symmetry leads to strong

- -

2,4-DPP: The asymmetric packing (verified by the N-H...

distances in the crystal lattice) prevents perfect face-to-face stacking. This preserves fluorescence in the solid state, a phenomenon akin to Aggregation-Induced Emission (AIE) .

Experimental Validation Workflow

To confirm the structure and purity of a synthesized 2,4-DPP derivative, follow this self-validating workflow.

Caption: Validation workflow from synthesis to advanced structural analysis.

Protocol for Hirshfeld Surface Analysis (Step 5):

-

Import the .cif file into CrystalExplorer.

-

Map

to visualize close contacts. -

Critical Check: For 2,4-DPP, look for red spots near the N-H moiety indicating H-bonding. If these are absent and only diffuse C...C contacts are seen, the crystal may be solvated or disordered.

References

-

Farfán-Paredes, M., & Santillan, R. (2024).[1] 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C. Link

-

BenchChem Technical Support.[2][3][4][5] (2025).[2][3][4][5][6] A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. BenchChem. Link

-

Senge, M. O., & Smith, K. M. (2005).[7] Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Trinity College Dublin / Acta Cryst.[7] Link

-

BenchChem Technical Support.[3] (2025).[2][3][4][5][6] Unambiguous Structural Verification of 1-Phenyl-2,5-dihydro-1H-pyrrole: A Comparative Guide. BenchChem. Link

-

Mizuguchi, J. et al. (1990). Crystal structures of Diketopyrrolopyrrole (DPP) pigments. Ciba-Geigy / NIH. Link

-

BenchChem Technical Support.[3] (2025).[2][3][4][5][6] Biological Activity of Novel Pyrrole-2,5-dione Derivatives. BenchChem. Link

Sources

- 1. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tara.tcd.ie [tara.tcd.ie]

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole: A Comparative Approach

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

The structure of 4-(4-bromophenyl)-2-phenyl-1H-pyrrole presents several key features that dictate its behavior in a reversed-phase HPLC system:

-

Aromaticity: The presence of two phenyl rings and a pyrrole ring suggests strong π-π interactions, which can be exploited for selective retention on specific stationary phases.

-

Hydrophobicity: The overall structure is predominantly non-polar, indicating good retention on reversed-phase columns like C18.

-

Halogenation: The bromine atom on one of the phenyl rings increases the molecule's hydrophobicity and can also participate in unique interactions with certain stationary phases.

-

UV Absorbance: The conjugated π-system of the diarylpyrrole structure allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).

Given these characteristics, reversed-phase HPLC is the most suitable analytical approach. The primary challenge lies in selecting the optimal combination of stationary and mobile phases to achieve efficient separation from potential impurities or related compounds.

Comparative Analysis of Stationary Phases: C18 vs. Phenyl Columns

The choice of the stationary phase is a critical first step in HPLC method development. For aromatic compounds like our target molecule, both C18 and Phenyl columns are viable options, but they offer different separation mechanisms.

C18 Columns: The Industry Standard

C18 columns, with their octadecylsilane bonded phase, are the workhorses of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[1] For this compound, a C18 column would provide strong retention due to the compound's non-polar nature.

-

Advantages: High retention for non-polar compounds, wide availability, and extensive literature support.

-

Limitations: May not provide sufficient selectivity for structurally similar aromatic compounds or isomers, as the separation is dominated by hydrophobic interactions.

Phenyl Columns: Leveraging π-π Interactions

Phenyl-type stationary phases offer a different selectivity profile by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[2][3] This can be particularly advantageous for separating aromatic compounds with subtle structural differences.

-

Advantages: Enhanced selectivity for aromatic and unsaturated compounds, including positional isomers.[2] The π-electron system of the phenyl stationary phase can interact with the π-electrons of the diarylpyrrole, providing a secondary retention mechanism beyond simple hydrophobicity.

-

Limitations: Generally, phenyl columns are less retentive than C18 columns for non-aromatic compounds.[4]

Recommendation: For initial method development for this compound, a Phenyl-Hexyl column is recommended as the first choice. The hexyl linker provides a degree of hydrophobic interaction, while the phenyl group offers the potential for enhanced selectivity for this diaryl aromatic compound. A standard C18 column should be considered as a secondary option if sufficient resolution is not achieved.

Proposed HPLC Method and Experimental Protocol

Based on the analysis of structurally related compounds and established chromatographic principles, the following starting method is proposed for the analysis of this compound.

Proposed HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a combination of hydrophobic and π-π interactions for optimal selectivity of aromatic compounds.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |

| Gradient | 10% to 90% B over 20 minutes | A scouting gradient to determine the approximate elution time and to separate compounds with a range of polarities.[5] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak shapes. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. A DAD can be used to identify the optimal wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

HPLC System Preparation:

-

Prepare the mobile phases as described in the table above.

-

Purge the HPLC system with the mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject 10 µL of the prepared sample solution.

-

Run the gradient program and acquire the chromatogram.

-

-

Method Optimization:

-